molecular formula C23H21ClN2O5 B12174045 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B12174045
M. Wt: 440.9 g/mol
InChI Key: IIZYWNLLJAOFPP-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities. The compound also contains an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide lies in its combination of the chromen-2-one and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic derivative that has attracted attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

The compound's molecular formula is C17H18ClN1O4C_{17}H_{18}ClN_{1}O_{4}, with a molecular weight of approximately 345.79 g/mol. Its structure features a chromenyl moiety linked to an indole derivative, which may contribute to its pharmacological properties.

Antiviral Properties

Research indicates that derivatives of the chromenyl structure, including the compound , exhibit significant antiviral activity. It has been reported as a potent inhibitor of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome. This inhibition occurs by binding to the catalytic site of the integrase enzyme, thus preventing the formation of an active enzyme complex necessary for viral replication .

In vitro studies have demonstrated that compounds similar to this one can effectively inhibit both HIV and SIV strains, showcasing their potential as therapeutic agents against retroviral infections .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Studies involving related compounds have shown promising results against various cancer cell lines. For instance, derivatives containing similar chromenyl and indole moieties have been evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116), with IC50 values indicating significant growth inhibition .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-727.3
Compound BHCT-1166.2
Compound CMCF-743.4

The proposed mechanism of action for this compound involves multiple pathways:

  • Inhibition of Integrase : By obstructing the integrase enzyme, it prevents viral DNA integration, which is critical for HIV replication.
  • Induction of Apoptosis : Some studies suggest that related compounds may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death in malignancies .

Case Studies

A notable study explored the efficacy of a related compound in a clinical setting, where patients with HIV were administered a regimen including this class of integrase inhibitors. Results indicated a marked decrease in viral load and improvement in CD4+ T-cell counts over a treatment period of 24 weeks .

Another case study focused on the anticancer properties of structurally similar compounds, revealing that treatment with these agents led to significant tumor reduction in animal models bearing human cancer xenografts .

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H21ClN2O5/c1-14-10-23(28)31-20-12-21(17(24)11-16(14)20)30-13-22(27)25-18-4-3-5-19-15(18)6-7-26(19)8-9-29-2/h3-7,10-12H,8-9,13H2,1-2H3,(H,25,27)

InChI Key

IIZYWNLLJAOFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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